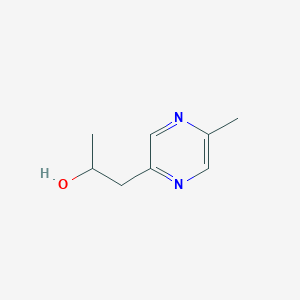
1-(5-Methylpyrazin-2-YL)propan-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Methylpyrazin-2-YL)propan-2-OL is a chemical compound characterized by its unique structure, which includes a pyrazine ring substituted with a methyl group and a propanol side chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Methylpyrazin-2-YL)propan-2-OL typically involves the reaction of 5-methylpyrazine with propylene oxide under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification steps, such as distillation or crystallization, are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Methylpyrazin-2-YL)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The pyrazine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 1-(5-Methylpyrazin-2-YL)propan-2-one, while reduction could produce 1-(5-Methylpyrazin-2-YL)propan-2-amine.
Scientific Research Applications
1-(5-Methylpyrazin-2-YL)propan-2-OL has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and as a solvent or additive in various industrial processes.
Mechanism of Action
The mechanism by which 1-(5-Methylpyrazin-2-YL)propan-2-OL exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.
Comparison with Similar Compounds
1-(5-Methylpyrazin-2-YL)propan-2-OL can be compared to other similar compounds, such as:
1-(5-Methylpyrazin-2-YL)ethanol: Differing by the length of the carbon chain, this compound may exhibit different reactivity and properties.
1-(5-Methylpyrazin-2-YL)propan-1-OL: The position of the hydroxyl group affects its chemical behavior and applications.
1-(6-Methylpyrazin-2-YL)propan-2-OL: The position of the methyl group on the pyrazine ring can influence the compound’s reactivity and biological activity.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties, making it valuable for various applications.
Biological Activity
1-(5-Methylpyrazin-2-YL)propan-2-OL is an organic compound characterized by a propan-2-ol backbone with a 5-methylpyrazin-2-yl substituent. Its molecular formula is C8H12N2O with a molecular weight of approximately 168.20 g/mol. The compound features a secondary alcohol group, which enhances its reactivity and potential biological activity, particularly due to the presence of the pyrazine ring that may influence interactions with biological systems.
The biological activity of this compound can be attributed to several factors:
- Nucleophilic Substitution : The nitrogen atoms in the pyrazine ring can participate in nucleophilic substitution reactions, allowing the compound to form new bonds with electrophiles, which may affect various biological pathways.
- Reactivity of Alcohol Group : The secondary alcohol functionality can engage in hydrogen bonding and other interactions that may modulate biological activity.
Potential Applications
This compound has potential applications in various fields, including:
- Pharmaceuticals : Due to its structural features, it may serve as a lead compound for developing new drugs targeting specific biological pathways.
- Agricultural Chemicals : Its reactivity could be harnessed in creating agrochemicals that target pests or diseases.
Comparative Analysis
To understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 5-Methylpyrazine | Pyrazine ring with methyl group | Simple structure; lacks alcohol functionality |
| 1-(4-Methylpyrazin-2-YL)propan-2-OL | Similar alcohol structure but different pyrazine substitution | Variation in substituents on the pyrazine ring |
| 1-(3-Pyridyl)propan-2-OL | Pyridine instead of pyrazine | Different nitrogen heterocycle; potential for different biological activity |
| 1-(3-Methylthiazol-4-YL)propan-2-OL | Thiazole ring instead of pyrazine | Introduces sulfur into the structure; alters reactivity |
The distinct combination of functional groups and heterocycles in this compound may confer unique properties compared to these similar compounds.
Properties
CAS No. |
55138-60-8 |
|---|---|
Molecular Formula |
C8H12N2O |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
1-(5-methylpyrazin-2-yl)propan-2-ol |
InChI |
InChI=1S/C8H12N2O/c1-6-4-10-8(5-9-6)3-7(2)11/h4-5,7,11H,3H2,1-2H3 |
InChI Key |
DCASHZSSVNVLPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=N1)CC(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















